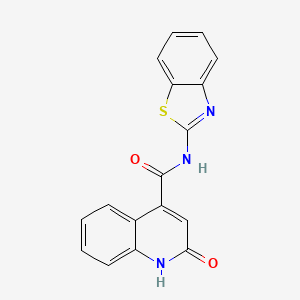![molecular formula C15H13NO2 B5886235 1-[3-(2-furyl)acryloyl]indoline](/img/structure/B5886235.png)
1-[3-(2-furyl)acryloyl]indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-furyl)acryloyl]indoline, also known as Curcumin, is a naturally occurring polyphenolic compound found in turmeric. It has been widely studied for its potential therapeutic properties due to its anti-inflammatory, antioxidant, and anticancer effects. Curcumin has been shown to modulate various signaling pathways and target multiple molecular targets, making it a promising candidate for the development of new drugs.
作用機序
1-[3-(2-furyl)acryloyl]indoline's mechanism of action is complex and multifaceted. It has been shown to modulate various signaling pathways and target multiple molecular targets. This compound can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase, and inducible nitric oxide synthase (iNOS). It can also activate various transcription factors, including nuclear factor-kappa B (NF-kB) and activator protein-1 (AP-1). This compound can also modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. This compound has been shown to have anti-inflammatory properties, which can reduce inflammation in the body. It has also been found to have anticancer properties, which can inhibit the growth and spread of cancer cells.
実験室実験の利点と制限
1-[3-(2-furyl)acryloyl]indoline has several advantages for lab experiments. It is readily available and can be easily synthesized or extracted from turmeric. This compound has been extensively studied, and its properties and mechanisms of action are well understood. However, this compound also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. This compound can also be unstable under certain conditions, which can affect its activity.
将来の方向性
There are several future directions for the study of 1-[3-(2-furyl)acryloyl]indoline. One area of research is the development of new drugs based on this compound's properties. Researchers are also studying the use of this compound in combination with other drugs to enhance its therapeutic effects. Another area of research is the development of new methods for synthesizing and delivering this compound to improve its solubility and stability. Researchers are also studying the use of this compound in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
合成法
1-[3-(2-furyl)acryloyl]indoline can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and biotransformation. The most common method for synthesizing this compound is through the extraction of turmeric using organic solvents such as ethanol or acetone. Chemical synthesis involves the reaction of ferulic acid and vanillin to produce this compound. Biotransformation involves the use of microorganisms to convert ferulic acid to this compound.
科学的研究の応用
1-[3-(2-furyl)acryloyl]indoline has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects. This compound has been found to modulate various signaling pathways and target multiple molecular targets, making it a promising candidate for the development of new drugs. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
特性
IUPAC Name |
(E)-1-(2,3-dihydroindol-1-yl)-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-15(8-7-13-5-3-11-18-13)16-10-9-12-4-1-2-6-14(12)16/h1-8,11H,9-10H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJDULHCELCQOW-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24839566 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5886156.png)
![3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5886159.png)



![N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide](/img/structure/B5886189.png)




![N-[4-(diethylamino)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5886240.png)


![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5886256.png)